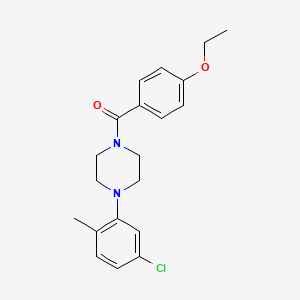
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide, also known as CPTS, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonamide and is known for its ability to inhibit the activity of carbonic anhydrase enzymes.
Mécanisme D'action
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. By inhibiting this activity, 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide can reduce the levels of bicarbonate ions in the body, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the levels of bicarbonate ions in the body, which can lead to a decrease in intraocular pressure. 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the levels of hypoxia-inducible factor 1-alpha (HIF-1α), which is known to be overexpressed in many types of cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This can be useful in studying the role of these enzymes in various diseases. However, one limitation of using 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide. One area of interest is its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models. Another area of interest is its potential use in combination with other anti-cancer drugs, as it has been shown to enhance the anti-tumor activity of certain drugs. Further research is also needed to determine the optimal dosage and administration of 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide involves the reaction of 5-chloro-2-aminobenzenesulfonamide with ethyl isothiocyanate in the presence of a base. The resulting product is then subjected to a final purification step to obtain pure 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide.
Applications De Recherche Scientifique
5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-tumor activity by inhibiting the activity of carbonic anhydrase enzymes, which are known to be overexpressed in many types of cancers. 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Propriétés
IUPAC Name |
5-chloro-N-ethyl-N-phenylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-2-14(10-6-4-3-5-7-10)18(15,16)12-9-8-11(13)17-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXYMDBDJQIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-ethyl-N-phenylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5753444.png)
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)


![N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)


![1-cyclohexyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5753491.png)
![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5753516.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5753528.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)

